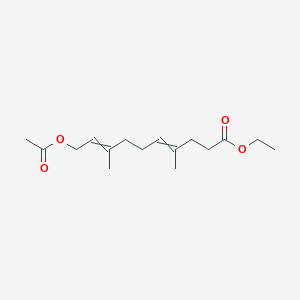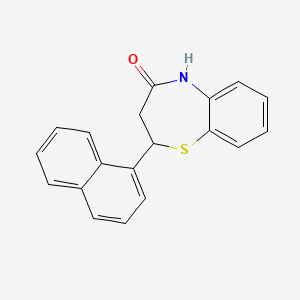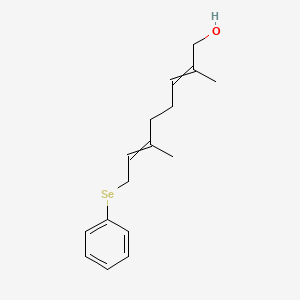![molecular formula C8H15NO B14400452 2-[(Dimethylamino)methylidene]-3-methylbutanal CAS No. 87234-38-6](/img/structure/B14400452.png)
2-[(Dimethylamino)methylidene]-3-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methylidene]-3-methylbutanal is an organic compound with a unique structure that includes a dimethylamino group and a methylidene group attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]-3-methylbutanal typically involves the reaction of a suitable aldehyde with dimethylamine under specific conditions. One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which facilitates the formation of the dimethylamino group . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving consistent product quality. The scalability of the synthesis process is an important consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]-3-methylbutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions . Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-[(Dimethylamino)methylidene]-3-methylbutanal has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylidene]-3-methylbutanal involves its reactivity with various nucleophiles and electrophiles. The dimethylamino group acts as an electron-donating group, enhancing the compound’s reactivity in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methylidene]pentane-2,4-dione: This compound shares a similar structure with a dimethylamino group and a methylidene group attached to a diketone backbone.
(E)-3-[(Dimethylamino)methylidene]furan-2(3H)-thiones: These compounds have a similar dimethylamino group and are used in various organic synthesis applications.
Uniqueness
2-[(Dimethylamino)methylidene]-3-methylbutanal is unique due to its specific structural features and reactivity profile. The presence of both a dimethylamino group and a methylidene group provides a versatile platform for various chemical transformations, making it valuable in both research and industrial applications.
Properties
CAS No. |
87234-38-6 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)-3-methylbutanal |
InChI |
InChI=1S/C8H15NO/c1-7(2)8(6-10)5-9(3)4/h5-7H,1-4H3 |
InChI Key |
VLALSWVWEXSVDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CN(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)



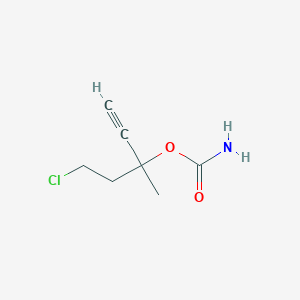
![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)
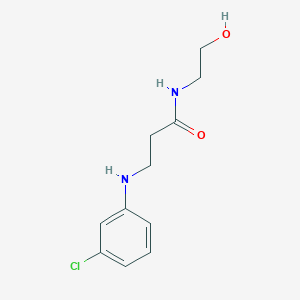
![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxy-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14400421.png)
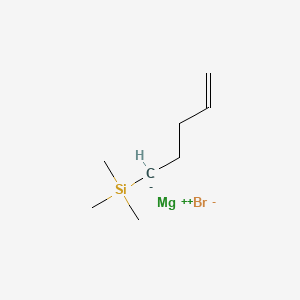
![Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14400430.png)
